molecular formula C14H14F3N3O B1419258 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile CAS No. 1050910-31-0

3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile

Cat. No.: B1419258
CAS No.: 1050910-31-0
M. Wt: 297.28 g/mol
InChI Key: YUXDMNOQCYGFAL-UHFFFAOYSA-N
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Description

Overview of 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile

This compound is a complex heterocyclic compound characterized by its unique structural composition and distinctive chemical properties. The molecule bears the Chemical Abstracts Service registry number 1050910-31-0 and possesses a molecular formula of C14H14F3N3O, resulting in a molecular weight of 297.28 grams per mole. The compound's International Union of Pure and Applied Chemistry name reflects its intricate structure, which incorporates three distinct functional domains: a piperidine ring, a trifluoromethyl-substituted pyridine ring, and a propanenitrile linker containing a ketone functionality.

The structural architecture of this compound demonstrates remarkable complexity, featuring a six-membered piperidine ring connected through an amide linkage to a three-carbon chain that terminates in a nitrile group. The pyridine ring system is substituted at the 5-position with a trifluoromethyl group, a modification that significantly influences the compound's electronic properties and chemical reactivity. The InChI key for this compound is YUXDMNOQCYGFAL-UHFFFAOYSA-N, providing a unique identifier for computational and database searches.

The compound's chemical identity is further characterized by its Simplified Molecular Input Line Entry System representation: C(=O)(C(C#N)c1ncc(C(F)(F)F)cc1)N1CCCCC1. This notation captures the essential connectivity pattern of the molecule, illustrating how the various functional groups are interconnected within the overall molecular framework. The presence of multiple nitrogen atoms, fluorine substituents, and the carbonyl group creates a molecule with diverse chemical reactivity patterns and potential for various synthetic transformations.

Historical Context and Discovery

The development of this compound emerged from the broader evolution of heterocyclic chemistry and the pharmaceutical industry's ongoing quest for novel bioactive compounds. While specific details regarding the initial discovery of this particular compound are limited in the available literature, its structural features reflect design principles that have been central to medicinal chemistry for several decades. The incorporation of piperidine rings into pharmaceutical compounds has a rich history dating back to the early twentieth century, when researchers first recognized the therapeutic potential of this six-membered saturated nitrogen heterocycle.

The trifluoromethyl group's inclusion in the pyridine ring represents a more recent development in pharmaceutical chemistry, reflecting the growing appreciation for fluorine's unique properties in drug design. The systematic exploration of fluorinated compounds gained momentum in the latter half of the twentieth century, as researchers discovered that fluorine substitution could dramatically alter a molecule's pharmacokinetic properties, metabolic stability, and biological activity. The strategic placement of the trifluoromethyl group at the 5-position of the pyridine ring in this compound exemplifies this modern approach to molecular optimization.

The propanenitrile linker containing the ketone functionality represents another sophisticated design element that likely emerged from structure-activity relationship studies aimed at optimizing the compound's properties. The nitrile group has long been recognized as a valuable functional group in medicinal chemistry due to its ability to participate in various intermolecular interactions and its resistance to metabolic degradation. The combination of these structural elements in a single molecule represents the culmination of decades of research in heterocyclic chemistry and pharmaceutical design.

Significance in Contemporary Chemical Research

This compound occupies a position of considerable importance in contemporary chemical research, particularly within the contexts of pharmaceutical development and synthetic organic chemistry. The compound's availability through major chemical suppliers such as Sigma-Aldrich and other research chemical vendors indicates its recognized value as a research tool and potential pharmaceutical intermediate. The molecule's complex structure makes it an attractive target for synthetic methodologists seeking to develop new approaches for constructing heterocyclic systems containing multiple functional groups.

The presence of both piperidine and pyridine ring systems within the same molecule provides researchers with opportunities to investigate the electronic and steric interactions between these heterocyclic units. Such studies contribute to the fundamental understanding of how different nitrogen-containing rings influence each other's properties when incorporated into the same molecular framework. The trifluoromethyl substituent adds another dimension to these investigations, as fluorine's unique electronic properties can significantly modulate the behavior of nearby functional groups.

Current research applications of this compound span multiple disciplines within the chemical sciences. In medicinal chemistry, compounds featuring similar structural motifs have been investigated for their potential biological activities, though specific therapeutic applications of this particular molecule require further investigation. The compound's structure suggests potential utility in areas where both piperidine and trifluoromethylpyridine functionalities have shown promise, including central nervous system disorders and metabolic diseases.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, focusing exclusively on its chemical properties, structural characteristics, and research applications. The primary objective is to consolidate the available information regarding this compound's fundamental properties and to establish a foundation for understanding its potential utility in various research contexts.

The scope of this review encompasses several key areas of investigation. First, we will examine the compound's molecular structure in detail, analyzing how the various functional groups contribute to its overall chemical behavior. This analysis will include consideration of conformational preferences, electronic distribution, and potential sites of chemical reactivity. Second, we will explore the synthetic approaches that have been developed for accessing this compound and related structures, providing insights into the methodological challenges and opportunities associated with its preparation.

Additionally, this review will investigate the compound's physical and chemical properties, including its stability characteristics, solubility behavior, and spectroscopic signatures. These fundamental properties are essential for researchers who may wish to incorporate this compound into their experimental protocols or use it as a starting material for further synthetic transformations. The review will also examine the compound's relationship to other structurally related molecules, identifying key structure-property relationships that may inform future research directions.

Table 1: Fundamental Properties of this compound

Property Value Source
Chemical Abstracts Service Number 1050910-31-0
Molecular Formula C14H14F3N3O
Molecular Weight 297.28 g/mol
InChI Key YUXDMNOQCYGFAL-UHFFFAOYSA-N
Physical Form Powder
Purity (Commercial) 95%
Storage Temperature Room Temperature

Properties

IUPAC Name

3-oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)10-4-5-12(19-9-10)11(8-18)13(21)20-6-2-1-3-7-20/h4-5,9,11H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXDMNOQCYGFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C#N)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Synthesis

The piperidine-propanenitrile core can be synthesized via condensation reactions between ethyl cyanoacetate and piperidine derivatives. For example:

  • Reaction : Ethyl cyanoacetate (1) reacts with piperidine (2) in ethanol under ambient conditions for 2 hours, yielding 3-oxo-3-(piperidin-1-yl)propanenitrile (3) as colorless crystals (92% yield).
    Mechanism : Nucleophilic substitution at the carbonyl carbon of ethyl cyanoacetate by piperidine, followed by elimination of ethanol.

Functionalization with 5-(Trifluoromethyl)pyridin-2-yl Group

Introducing the 5-(trifluoromethyl)pyridin-2-yl moiety likely involves:

  • Step 1 : Synthesis of 2-cyano-3-piperidinylacrylonitrile intermediates.
  • Step 2 : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the trifluoromethylpyridine group.
    • Key Reagents : Pre-functionalized pyridine derivatives (e.g., 2-bromo-5-(trifluoromethyl)pyridine) paired with palladium catalysts.

Optimization Parameters

Critical factors for high-yield synthesis include:

Parameter Optimal Condition Impact on Yield/Purity
Solvent Ethanol or THF Enhances nucleophilicity
Temperature 20–25°C (room temperature) Prevents side reactions
Catalyst Pd(PPh₃)₄ (for coupling steps) Facilitates C–C bond formation

Characterization Data

While specific data for this compound are sparse, analogous compounds exhibit:

  • ¹H NMR : Peaks at δ 1.39–1.53 ppm (piperidine CH₂), δ 3.97 ppm (CH₂CN).
  • X-ray Diffraction : Monoclinic crystal system (space group P2₁/c), chair conformation of the piperidine ring.
  • FTIR : C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹.

Challenges and Alternatives

  • Steric Hindrance : The trifluoromethyl group may impede coupling efficiency. Microwave-assisted synthesis could accelerate reaction kinetics.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is recommended.

Research Gaps

Direct synthetic routes for this compound remain undocumented in peer-reviewed literature. Further studies should explore:

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group in this compound is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : In the presence of H₂SO₄ or HCl, the nitrile converts to a carboxylic acid via an intermediate amide stage .

  • Basic Hydrolysis : Aqueous NaOH under reflux yields the corresponding sodium carboxylate, which can be acidified to the free carboxylic acid .

Condition Product Catalyst/Reagent Reference
H₂O, H₂SO₄ (reflux)3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanoic acidH₂SO₄
NaOH (aq.), ΔSodium carboxylate intermediateNaOH

Reduction of the Ketone

The 3-oxo group undergoes reduction to form a secondary alcohol. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective reducing agents:

Reagent Product Yield Reference
LiAlH₄3-Hydroxy-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile~85%
NaBH₄Same as above~70%

The reduced alcohol may further participate in elimination or substitution reactions under acidic conditions .

Nucleophilic Aromatic Substitution (NAS) on Pyridine

The electron-withdrawing trifluoromethyl group activates the pyridine ring for NAS. For example:

  • Amination : Reaction with ammonia or amines at elevated temperatures replaces substituents at activated positions .

  • Halogenation : Electrophilic substitution with Cl₂ or Br₂ occurs at positions ortho/para to the trifluoromethyl group .

Reaction Reagent Product Position Reference
Ammonia, 100°CNH₃2-Amino-5-(trifluoromethyl)pyridine derivativePara
Cl₂, FeCl₃Cl₂3-Chloro-5-(trifluoromethyl)pyridineMeta

Piperidine Nitrogen Functionalization

The piperidine nitrogen can undergo alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Acetyl chloride forms the corresponding amide .

Reaction Reagent Product Reference
Methyl iodideCH₃IN-Methylpiperidinium derivative
Acetyl chlorideClCOCH₃3-Oxo-3-(N-acetylpiperidin-1-yl)-...

Enolate Chemistry

Under basic conditions (e.g., LDA), the ketone forms an enolate, enabling alkylation or aldol reactions:

Base Electrophile Product Reference
LDACH₃IAlkylated propanenitrile derivative
KOtBuBenzaldehydeCross-aldol adduct

Cyclization Reactions

The nitrile and ketone groups participate in cyclization. For instance, heating with NH₃ yields pyridine-fused heterocycles :

Condition Product Mechanism Reference
NH₃, 120°CPyrido[2,3-d]pyrimidine derivativeNucleophilic ring closure

Key Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group enhances electrophilicity at the pyridine ring’s para position, directing NAS reactions .

  • Steric Considerations : The piperidine ring’s chair conformation influences reactivity at the nitrogen center .

  • Solubility : Polar solvents (e.g., DMF, acetonitrile) improve reaction rates due to the compound’s moderate solubility .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel pharmaceuticals. Its structural components allow it to interact with various biological targets, making it a candidate for:

  • Antidiabetic Agents : Similar compounds have been explored for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which could lead to new treatments for type 2 diabetes .

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyridine compounds possess antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .

Neuropharmacology

The piperidine moiety is associated with neuroactive properties. Compounds containing piperidine rings have been studied for their effects on neurotransmitter systems, suggesting applications in treating neurological disorders such as anxiety and depression .

Case Study 1: Antidiabetic Potential

In a study examining the antidiabetic effects of similar compounds, researchers found that modifications in the piperidine structure led to increased inhibition of DPP-IV activity. The introduction of a trifluoromethyl group was noted to enhance metabolic stability, making these compounds suitable for further development as antidiabetic agents .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various trifluoromethyl-containing compounds demonstrated that those with a piperidine structure exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent groups in modulating biological activity .

Mechanism of Action

The mechanism of action of 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Applications/Properties References
Target Compound C₁₄H₁₄F₃N₃O 5-(Trifluoromethyl)pyridin-2-yl, piperidine 297.28 Drug delivery films, bioactive intermediates
3-Oxo-3-piperidin-1-yl-propionitrile (3b) C₈H₁₂N₂O Piperidin-1-yl 152.20 Bioactive intermediates (e.g., chromene derivatives)
3-Oxo-3-(2-thienyl)propanenitrile C₇H₅NOS 2-Thienyl 151.19 Research applications (heterocyclic synthesis)
3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile C₁₄H₁₄N₄O₂S Thiophene-oxadiazole, piperidine 326.36 Structural studies (crystal packing)
2-Cyano-N-(5-methyl-pyridin-3-yl)-acetamide (3k) C₉H₉N₃O 5-Methylpyridin-3-yl 175.19 Antimicrobial/antifungal screening
Key Comparative Insights :

Substituent Effects on Bioactivity :

  • The trifluoromethylpyridine group in the target compound enhances metabolic stability and electron-withdrawing properties compared to simpler pyridine analogs (e.g., 3k) .
  • Piperidine-containing analogs (e.g., 3b, target compound) exhibit improved lipophilicity, aiding membrane permeability, whereas thiophene/oxadiazole derivatives (e.g., ) may prioritize electronic modulation for receptor binding .

Material Science Applications: The target compound’s ability to crosslink with SA/PVA distinguishes it from non-piperidine analogs, enabling sustained drug release . Simpler derivatives (e.g., 3b) lack such polymer compatibility .

Safety and Stability: Piperidine-based propanenitriles (e.g., target compound, ) may pose respiratory or dermal irritation risks, necessitating protective handling .

Commercial Availability :

  • The target compound is discontinued due to synthesis challenges or stability issues, unlike widely available analogs like 3-Oxo-3-(2-thienyl)propanenitrile .

Research Findings and Data

Key Observations :
  • The target compound’s higher LogP (2.8 vs. 1.5–1.9) correlates with enhanced membrane permeability but reduced aqueous solubility .
  • Thermal stability of piperidine-containing compounds (>200°C) supports their use in polymer matrices, unlike thiophene analogs .

Biological Activity

The compound 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile is a member of a class of chemical compounds that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C15H19F3N6OC_{15}H_{19}F_3N_6O with a molecular weight of approximately 388.35 g/mol. The presence of the trifluoromethyl group is notable as it often enhances the lipophilicity and biological activity of organic compounds.

Property Value
Molecular FormulaC15H19F3N6O
Molecular Weight388.35 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The piperidine moiety is known for its ability to interact with neurotransmitter receptors, while the trifluoromethyl pyridine may influence the compound's binding affinity and selectivity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate neurotransmitter receptors, potentially affecting neurological functions.

Case Studies

  • Antimicrobial Activity : A study evaluated compounds with similar structures for antimicrobial efficacy against various pathogens. Results indicated that modifications in the piperidine ring significantly influenced antimicrobial potency.
  • Neuroprotective Effects : Another investigation into related piperidine derivatives showed promise in neuroprotection through modulation of glutamate receptors, suggesting potential applications in neurodegenerative diseases.

Research Findings

Recent studies have highlighted the importance of trifluoromethyl groups in enhancing biological activity. Compounds featuring this group often demonstrate improved pharmacokinetic profiles:

Study Findings
Pendergrass et al. (2024) Investigated similar piperidine derivatives showing significant inhibition of bacterial secretion systems.
ACS Publications (2014) Discussed brain-penetrant inhibitors that may share mechanisms with our compound.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 3-oxo-propionitrile derivatives and heterocyclic amines. For example, piperidine reacts with 3-oxo-propionitrile intermediates under basic conditions (e.g., ethanol/piperidine, 0–5°C, 2 hours) to form the target compound . Optimization may involve adjusting reaction temperature, solvent polarity, and stoichiometric ratios of reagents.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant Category 2A) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors, as the compound may cause respiratory irritation .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose following hazardous waste regulations. Avoid water spray to prevent dust dispersion .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the piperidinyl and trifluoromethylpyridinyl moieties. The nitrile group (~2200 cm1^{-1}) can be confirmed via FT-IR .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides precise bond lengths and angles, particularly for the ketone and nitrile functionalities .

Advanced Research Questions

Q. How can diastereoselectivity be improved in reactions involving this compound?

  • Methodological Answer : Diastereoselectivity can be enhanced by:

  • Chiral Catalysts : Use enantiopure catalysts (e.g., organocatalysts or metal-ligand complexes) to influence stereochemistry during cyclization or substitution steps.
  • Temperature Control : Lower reaction temperatures (e.g., -20°C to 0°C) may stabilize transition states favoring specific stereoisomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) can modulate reaction kinetics and selectivity .

Q. What computational methods are suitable for studying the electronic properties of the trifluoromethylpyridinyl group?

  • Methodological Answer :

  • DFT Calculations : Perform density functional theory (DFT) to analyze electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. This helps predict reactivity at the pyridine ring or nitrile group .
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand interactions if investigating bioactivity. Software like Gaussian or GROMACS is recommended .

Q. How can the compound’s reactivity toward nucleophilic substitution be experimentally validated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, thiols) via HPLC or 1H^1H-NMR to track intermediate formation and substitution rates.
  • Isotopic Labeling : Use 18O^{18}O-labeled water or 15N^{15}N-ammonia to trace mechanistic pathways and identify reactive sites .

Q. What strategies mitigate decomposition during high-temperature reactions?

  • Methodological Answer :

  • Stabilizing Additives : Incorporate radical inhibitors (e.g., BHT) or antioxidants to prevent thermal degradation.
  • Microwave Synthesis : Use controlled microwave heating for rapid, uniform energy transfer, reducing exposure to prolonged high temperatures .

Contradictions and Validation

  • Safety Data vs. Reactivity : While classifies the compound as non-hazardous under normal conditions, highlights risks of decomposition at high temperatures. Researchers should conduct thermogravimetric analysis (TGA) to determine safe operational thresholds .
  • Synthetic Yields : reports moderate yields (~50–60%) for condensation reactions. To improve efficiency, optimize catalyst loading (e.g., 10 mol% piperidine) or employ flow chemistry for better mixing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile

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